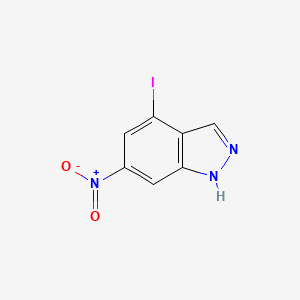

4-Iodo-6-nitro-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antiproliferative Activities

Indazole derivatives have been evaluated for their in vitro antiproliferative activities against a panel of tumor cell lines derived from nine clinically isolated cancer types. This suggests that “4-Iodo-6-nitro-1H-indazole” could potentially be used in cancer research for developing new therapeutic agents .

Synthetic Strategies

Recent strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds. These methods could be applicable to “4-Iodo-6-nitro-1H-indazole” for creating diverse indazole-based compounds .

Inhibition of Enzymes

Indazole derivatives have been designed as inhibitors for various enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in cancer immunology. The structural features of indazoles make them suitable for designing inhibitors that can modulate enzyme activity .

Development of Inhibitors

Compounds with an indazole scaffold have been identified as potent inhibitors for specific targets like Polo-like kinase 4 (PLK4), which is important in cell cycle regulation. Such inhibitors can be used in the study of cell division and cancer treatment .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 4-Iodo-6-nitro-1H-indazole are Nitric Oxide Synthases (NOS) , specifically the inducible and endothelial forms . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.

Mode of Action

4-Iodo-6-nitro-1H-indazole interacts with its targets by acting as an inhibitor

Biochemical Pathways

The inhibition of NOS affects the nitric oxide pathway . Nitric oxide is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. By inhibiting NOS, 4-Iodo-6-nitro-1H-indazole can potentially influence these processes.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are well-distributed throughout the body .

Result of Action

The molecular and cellular effects of 4-Iodo-6-nitro-1H-indazole’s action are largely dependent on the specific physiological context. Given its role as a NOS inhibitor, it can potentially influence a variety of processes regulated by nitric oxide, including blood flow, immune response, and neural communication .

Propiedades

IUPAC Name |

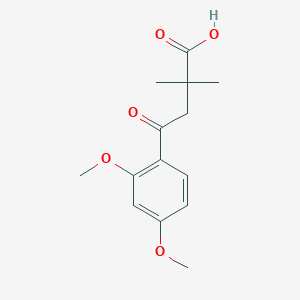

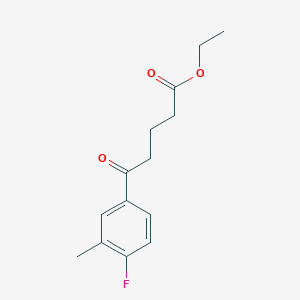

4-iodo-6-nitro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRVGUJHPIGAIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)I)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646205 |

Source

|

| Record name | 4-Iodo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885519-85-7 |

Source

|

| Record name | 4-Iodo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.